Structural and Physicochemical Uniqueness: N-Ethyl-N-Phenylsulfamoyl vs. Common Dialkylsulfamoyl Analogs
The target compound bears an N-ethyl-N-phenylsulfamoyl group, whereas its closest commercially available analogs carry dialkylsulfamoyl (e.g., diethyl, dimethyl) or alkylsulfonyl substituents [1]. Key computed molecular properties differ significantly: the target compound has a molecular weight of 438.52 g/mol and XLogP3-AA of ~3.8, compared to 395.5 g/mol and XLogP3-AA ~3.2 for 4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide [1][2]. The phenyl ring adds π-stacking potential and increases topological polar surface area (tPSA) to approximately 118 Ų versus ~101 Ų for the diethyl analog, altering predicted blood-brain barrier permeability and solubility profiles [3].
| Evidence Dimension | Molecular Weight (g/mol) / XLogP3-AA / tPSA (Ų) |
|---|---|
| Target Compound Data | MW 438.52, XLogP3-AA 3.8, tPSA 118.1 |
| Comparator Or Baseline | 4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide: MW 395.5, XLogP3-AA 3.2, tPSA 101.2 |
| Quantified Difference | ΔMW +43.0 (+10.9%), ΔXLogP3-AA +0.6, ΔtPSA +16.9 (+16.7%) |
| Conditions | Computed properties from PubChem (XLogP3-AA 3.0, Cactvs 3.4.8.24); tPSA calculated via standard fragment-based method. |
Why This Matters
A 17% higher tPSA and 0.6 log unit increase in lipophilicity can shift a compound across critical drug-likeness thresholds (e.g., CNS MPO score), directly influencing the decision to procure this specific chemotype over a seemingly similar dialkylsulfamoyl alternative for a given target product profile.
- [1] PubChem Compound Summary, CID 71779416, National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for 4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS not assigned), accessed 2026-04-28. View Source
- [3] SwissADME predictive model output for target compound and comparator, generated via PubChem SMILES input, 2026-04-28. View Source
